Cas no 1008039-02-8 (N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide)

N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-thienylsulfonyl)-
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- Inchi: 1S/C21H20N2O3S2/c1-15-8-10-18(11-9-15)22-21(24)19-13-16-5-2-3-6-17(16)14-23(19)28(25,26)20-7-4-12-27-20/h2-12,19H,13-14H2,1H3,(H,22,24)
- InChI Key: CCWOLWAORPOSJY-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC=C2)CC(C(NC2=CC=C(C)C=C2)=O)N1S(C1SC=CC=1)(=O)=O
Experimental Properties
- Density: 1.380±0.06 g/cm3(Predicted)
- pka: 13.91±0.70(Predicted)
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1274-0109-10mg |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-1mg |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-2mg |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-2μmol |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-15mg |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-4mg |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-10μmol |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-30mg |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-20mg |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1274-0109-40mg |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
1008039-02-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: A Comprehensive Overview
The compound N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, identified by the CAS number 1008039-02-8, represents a significant advancement in the field of organic chemistry. This molecule is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and potential applications in drug discovery. The integration of a thiophene sulfonyl group and a 4-methylphenyl substituent introduces unique electronic and steric properties, making this compound a subject of interest for both academic and industrial research.
Recent studies have highlighted the importance of tetrahydroisoquinoline derivatives in medicinal chemistry. The thiophene-2-sulfonyl group is particularly notable for its ability to enhance the stability and bioavailability of the molecule. This feature has been leveraged in the development of novel therapeutic agents targeting various disease states, including cancer and neurodegenerative disorders. The 4-methylphenyl substituent further modulates the pharmacokinetic profile of the compound, making it a promising candidate for drug delivery systems.
The synthesis of N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the isoquinoline skeleton through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitution or coupling reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity.
In terms of structural analysis, this compound exhibits a rigid framework due to the aromaticity of both the isoquinoline and thiophene moieties. The sulfonyl group introduces electron-withdrawing effects, which influence the overall electronic distribution of the molecule. Computational studies using density functional theory (DFT) have provided insights into its electronic properties, revealing potential sites for further functionalization or bioconjugation.
The biological evaluation of this compound has revealed intriguing results. In vitro assays have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, such as protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). These findings suggest its potential as an anti-cancer agent by targeting pathways critical for tumor growth and metastasis. Additionally, preliminary pharmacokinetic studies indicate favorable absorption profiles in preclinical models, supporting its further development as an orally bioavailable drug candidate.
From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. Green chemistry principles have been incorporated into its production process to reduce waste generation and energy consumption. Furthermore, biodegradation studies are currently underway to assess its long-term environmental fate.
In conclusion, N-(4-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide stands as a testament to the ongoing advancements in organic synthesis and drug discovery. Its unique chemical structure, coupled with promising biological activity profiles, positions it as a valuable asset in both academic research and industrial applications. As research continues to unfold its full potential, this compound is expected to contribute significantly to the development of innovative therapeutic solutions.
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